Introduction: The Strategic Importance of the Indole-6-carbaldehyde Scaffold
Introduction: The Strategic Importance of the Indole-6-carbaldehyde Scaffold
An In-Depth Technical Guide to 1H-indole-6-carbaldehyde: Properties, Synthesis, and Applications
Abstract
1H-indole-6-carbaldehyde is a heterocyclic aromatic aldehyde that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. As a constitutional isomer of the more extensively studied 1H-indole-3-carbaldehyde, the 6-substituted variant offers a distinct substitution pattern that is crucial for the development of novel therapeutics, including kinase inhibitors and anti-cancer agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic characteristics of 1H-indole-6-carbaldehyde. It critically examines the synthetic challenges associated with regioselective C6-formylation of the indole nucleus and outlines key strategies to achieve this transformation. Furthermore, this guide details the compound's characteristic reactivity and highlights its pivotal role as a precursor in the synthesis of high-value molecules for drug discovery and organic electronics. Safety and handling protocols are also provided for laboratory use.
The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The functionalization of this scaffold is a cornerstone of medicinal chemistry, with indole aldehydes serving as particularly valuable intermediates due to the versatile reactivity of the formyl group.[2] While electrophilic substitution of indole, such as in the Vilsmeier-Haack reaction, overwhelmingly favors the electron-rich C3 position to yield indole-3-carbaldehyde, functionalization at the benzene ring, specifically at the C6 position, is synthetically challenging.[3][4]
This inherent difficulty makes 1H-indole-6-carbaldehyde a more specialized and often more valuable precursor. Its unique architecture allows for the exploration of chemical space inaccessible through the C3-isomer, leading to the development of molecules with distinct biological activities and material properties. This guide serves as a technical resource for researchers and drug development professionals aiming to leverage the unique chemical properties of 1H-indole-6-carbaldehyde.
Molecular Structure and Physicochemical Properties
1H-indole-6-carbaldehyde is an aromatic heterocyclic compound consisting of a fused bicyclic structure of a benzene ring and a pyrrole ring, with a formyl group attached to position 6 of the benzene moiety.
Caption: Chemical structure of 1H-indole-6-carbaldehyde.
The key physicochemical properties of 1H-indole-6-carbaldehyde are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 1H-indole-6-carbaldehyde | [5] |
| Synonyms | 6-Formylindole, Indole-6-carboxaldehyde | [5][6] |
| CAS Number | 1196-70-9 | [5] |
| Molecular Formula | C₉H₇NO | [5] |
| Molecular Weight | 145.16 g/mol | [5][6] |
| Appearance | Yellow to orange-brown crystalline powder | [6] |
| Melting Point | 124-132 °C | [6] |
| SMILES | C1=CC(=CC2=C1C=CN2)C=O | [5][7] |
| InChI Key | VSPBWOAEHQDXRD-UHFFFAOYSA-N | [5] |
Spectroscopic and Analytical Characterization
While comprehensive, peer-reviewed spectral assignments for 1H-indole-6-carbaldehyde are not widely available in the public domain, its structure allows for the prediction of key characteristic signals based on data from analogous compounds.[8][9]
FT-IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the key functional groups.
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N-H Stretch: A moderate to sharp band around 3400-3300 cm⁻¹ corresponding to the pyrrole N-H stretching vibration.[9]
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Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic rings.
-
Aldehyde C-H Stretch: Weak but sharp bands are anticipated in the 2850-2700 cm⁻¹ region.[9]
-
Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the range of 1700-1670 cm⁻¹, typical for an aromatic aldehyde.
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Aromatic C=C Stretch: Multiple bands of variable intensity are expected between 1600 cm⁻¹ and 1450 cm⁻¹.
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for each unique hydrogen atom.
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N-H Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.
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Aldehyde Proton (-CHO): A sharp singlet in the highly deshielded region of 9.9-10.1 ppm.
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Aromatic Protons: The protons on the indole ring will appear in the aromatic region (approx. 6.5-8.0 ppm). The H7 proton is expected to be a singlet or narrow doublet, while the H4 and H5 protons will likely appear as doublets or doublets of doublets, with coupling constants characteristic of their ortho and meta relationships.
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Pyrrole Protons: The H2 and H3 protons on the pyrrole ring will also resonate in the aromatic region, often appearing as triplets or multiplets due to coupling with each other and the N-H proton.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals.
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Carbonyl Carbon (C=O): The most downfield signal, expected to appear in the 190-195 ppm range.
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Aromatic and Pyrrole Carbons: The eight sp² carbons of the bicyclic ring system will resonate between approximately 100 ppm and 140 ppm.
Synthesis Strategies for Regioselective C6-Formylation
The direct formylation of unsubstituted indole is not a viable route to 1H-indole-6-carbaldehyde due to the high nucleophilicity of the C3 position. Therefore, regioselective synthesis of the C6-isomer requires more sophisticated strategies, typically involving multi-step sequences or advanced C-H functionalization techniques.[3][4]
Causality of C3 vs. C6 Selectivity
The kinetic product of electrophilic attack on the indole ring is at the C3 position. The resulting intermediate (a Wheland-type intermediate) is stabilized because the positive charge is not localized on the nitrogen atom, thus preserving the aromaticity of the benzene ring. In contrast, attack at any position on the benzene moiety, including C6, disrupts the benzene aromaticity, leading to a higher activation energy barrier. Consequently, achieving C6-functionalization requires either blocking the C3 position or utilizing a starting material where the C6 position is pre-functionalized for conversion.
Synthetic Approach via Pre-functionalized Indoles
A common and reliable strategy is to begin with an indole derivative that already possesses a functional group at the C6 position, which can then be converted into a formyl group.
Caption: A generalized workflow for synthesizing 1H-indole-6-carbaldehyde.
Protocol: Conceptual Synthesis from 6-Bromoindole
This protocol describes a well-established conceptual method. The direct conversion of 6-bromoindole to 1H-indole-6-carbaldehyde can be achieved via a lithium-halogen exchange followed by quenching with a formylating agent.
-
Step 1: Protection of Indole Nitrogen (Optional but Recommended): To prevent deprotonation of the acidic N-H proton by the organolithium reagent, the indole nitrogen is often protected with a suitable group (e.g., Boc, SEM, or tosyl). This is a critical choice to ensure the subsequent step proceeds with high yield.
-
Step 2: Lithium-Halogen Exchange: The N-protected 6-bromoindole is dissolved in an anhydrous aprotic solvent (e.g., THF, diethyl ether) and cooled to a low temperature (typically -78 °C) under an inert atmosphere (Argon or Nitrogen). An organolithium reagent, such as n-butyllithium or t-butyllithium, is added dropwise. The organolithium reagent preferentially exchanges with the bromine atom over deprotonating other positions due to the kinetics of the exchange process at low temperatures.
-
Step 3: Formylation: An electrophilic formylating agent, such as N,N-dimethylformamide (DMF), is added to the newly formed 6-lithioindole species at -78 °C. The organolithium acts as a potent nucleophile, attacking the carbonyl carbon of DMF.
-
Step 4: Work-up and Deprotection: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride). Following extraction and purification, the N-protecting group can be removed under appropriate conditions (e.g., TFA for Boc; TBAF for SEM) to yield the final product, 1H-indole-6-carbaldehyde.
Chemical Reactivity
The reactivity of 1H-indole-6-carbaldehyde is dictated by its three principal components: the pyrrole ring, the benzene ring, and the aldehyde functional group.
Caption: Key reaction pathways for 1H-indole-6-carbaldehyde.
-
Reactions at the Aldehyde Group: The formyl group is the primary site for a wide array of transformations. It can be readily oxidized to the corresponding indole-6-carboxylic acid, reduced to indole-6-methanol, or serve as an electrophile in condensation reactions (e.g., Knoevenagel, Wittig) to form C=C bonds. It also undergoes nucleophilic addition with organometallic reagents and forms imines/hydrazones with primary amines/hydrazines.
-
Reactions at the Indole Nitrogen: The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation.
-
Reactions on the Indole Ring: While the C3 position is the most reactive towards electrophiles in a standard indole, the presence of the electron-withdrawing aldehyde group at C6 deactivates the benzene ring slightly. Nonetheless, electrophilic substitution (e.g., halogenation, nitration) can occur, with the position of attack directed by the combined influence of the fused pyrrole ring and the C6-substituent.
Applications in Research and Drug Development
1H-indole-6-carbaldehyde is a valuable intermediate in the synthesis of complex molecular targets. Its utility is particularly pronounced in fields where specific substitution patterns are required to achieve desired biological activity or material properties.
-
Pharmaceutical Synthesis: The compound is a documented reactant in the preparation of small molecule inhibitors for high-value biological targets.
-
Botulinum Neurotoxin (BoNT) Inhibitors: It serves as a precursor for analogs of inhibitors targeting the protease activity of botulinum neurotoxin serotype A, a critical area of research for developing countermeasures to botulism.[10]
-
Antitumor Agents: It is used in the synthesis of stilbene-based antitumor agents, where the indole moiety can contribute to target binding and overall pharmacological profile.[10]
-
Kinase Inhibitors: The indole scaffold is prevalent in kinase inhibitors.[11][12] The C6-substitution pattern allows for the synthesis of derivatives that can probe different regions of the ATP-binding pocket compared to C3-substituted isomers, potentially leading to improved selectivity and potency.
-
-
Materials Science: Its aromatic and heterocyclic nature makes it a useful building block in materials science.
-
Dyes and Pigments: The extended π-system of the indole ring can be further elaborated through reactions at the aldehyde to create organic dyes and pigments.[6]
-
Organic Electronics: Derivatives of indole-6-carbaldehyde are employed in the fabrication of materials for organic light-emitting diodes (OLEDs), contributing to the development of advanced display technologies.[6]
-
Safety and Handling
1H-indole-6-carbaldehyde is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
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